2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
This compound belongs to the class of triazolopyridazine derivatives, which are characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-b]pyridazine) modified with sulfur-containing and aromatic substituents. The structure features a 4-ethoxyphenyl group at position 3 of the triazolopyridazine ring, a thioether linkage at position 6, and an acetamide group substituted with a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group is a strong electron-withdrawing substituent, which may enhance binding affinity to hydrophobic pockets in biological targets, while the ethoxy group contributes to solubility and metabolic stability .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2S/c1-2-32-17-9-3-14(4-10-17)21-28-27-18-11-12-20(29-30(18)21)33-13-19(31)26-16-7-5-15(6-8-16)22(23,24)25/h3-12H,2,13H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQURRDBPJIOLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that belongs to the class of phenylpyridazines. Its structure includes a triazole ring fused with a pyridazine, which is characteristic of many biologically active compounds. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Structural Characteristics
The molecular formula of the compound is , and its molecular weight is approximately 423.46 g/mol. The presence of both sulfur and nitrogen heteroatoms in its structure enhances its reactivity and biological properties. The unique combination of functional groups may contribute to its pharmacological potential.
Antitumor Activity
Recent studies suggest that triazolopyridazine derivatives exhibit promising antitumor activity . The compound may target specific kinases involved in cancer progression. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting pathways crucial for tumor growth and survival.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide | Structure | Anticancer |
| N-(4-methoxyphenyl)-2-thioacetamide | Structure | Anticancer |
| 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione | Structure | Antimicrobial |
| 6-(substituted phenyl)-[1,2,4]triazolo[3,4-a]quinazoline | Structure | Antiviral |
Antibacterial Properties
Compounds containing triazole rings have been noted for their antibacterial properties . Preliminary investigations into the compound's ability to inhibit bacterial growth are warranted. The mechanism may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Kinase Inhibition : The triazolopyridazine moiety may interact with ATP-binding sites in kinases, thereby inhibiting their activity.
- Cell Cycle Arrest : By disrupting signaling pathways essential for cell cycle progression, the compound may induce apoptosis in cancer cells.
- Antimicrobial Action : The presence of the thio group could enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- In vitro studies have shown that triazolopyridazine derivatives can significantly reduce cell viability in various cancer cell lines.
- Animal models have demonstrated that these compounds can reduce tumor size and improve survival rates when administered at therapeutic doses.
- Mechanistic studies indicate that these compounds may induce apoptosis through caspase activation and mitochondrial dysfunction.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs, as identified in the literature:
Key Findings from Comparative Analysis:
Electron-Withdrawing vs. The methoxy group in ’s compound introduces weaker electron-donating effects, which may reduce binding potency but improve solubility in aqueous environments .
Linker Flexibility and Reactivity :
- The thioether (S) linker in the target compound provides greater conformational flexibility compared to the rigid oxygen (O) linker in ’s analog. Sulfur’s larger atomic radius may also facilitate π-π stacking interactions .
- The methyl-substituted triazolo ring in ’s compound reduces steric hindrance but may diminish interactions with deep hydrophobic pockets .
The trifluoromethyl group in the target compound is associated with improved metabolic stability but may pose challenges in excretion due to its lipophilicity .
Preparation Methods
Core Heterocycle Formation: Triazolo[4,3-b]Pyridazine Synthesis
The triazolo[4,3-b]pyridazine scaffold is synthesized via cyclization reactions. Two primary strategies dominate the literature:
Hydrazine-Mediated Cyclocondensation
A common method involves reacting 3-amino-6-hydrazinylpyridazine with carbonyl-containing reagents. For example, 3-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazine is formed by condensing 4-ethoxybenzaldehyde with 3-amino-6-hydrazinylpyridazine in acetic acid under reflux (12–16 h, 80–100°C). Yields range from 65–82%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Transition Metal-Catalyzed Cycloaddition
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route. A 2023 study demonstrated that 6-chloro-triazolo[4,3-b]pyridazine intermediates can be synthesized using CuI/1,10-phenanthroline catalytic systems in acetonitrile at 60°C. This method reduces reaction times to 4–6 h but requires stringent anhydrous conditions.
Table 1: Comparison of Core Synthesis Methods
| Method | Reagents/Catalysts | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydrazine cyclization | Acetic acid | 80–100 | 65–82 | 90–95 |
| CuAAC | CuI/1,10-phenanthroline | 60 | 72–78 | 88–93 |
Functionalization: Thioether and Acetamide Linkages
Acetamide Coupling with 4-(Trifluoromethyl)Aniline
The final acetamide group is installed via two approaches:
Acylation of Pre-Formed Thiol
Reacting the 6-mercapto intermediate with 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide in the presence of NaH (THF, 0°C → rt, 12 h) yields the target compound. This method requires strict moisture exclusion but delivers 85–90% yields.
In Situ Generation from Thioacetic Acid
Patent CN103880762A describes a one-pot method using thioacetic acid, 4-(trifluoromethyl)aniline, and EDCl/HOBt in dichloromethane. The reaction proceeds at room temperature (24 h) with 78% yield and eliminates purification of intermediates.
Table 2: Thioether-Acetamide Coupling Efficiency
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| NaH-mediated acylation | THF, 0°C → rt, 12 h | 85–90 | 95–98 |
| EDCl/HOBt coupling | DCM, rt, 24 h | 78 | 92 |
Optimization Challenges and Solutions
Regioselectivity in Triazole Formation
The 1,2,4-triazole ring exhibits positional isomerism. Using bulky directing groups (e.g., 4-ethoxyphenyl) at position 3 ensures >95% regioselectivity for the [4,3-b] isomer. DFT calculations confirm that electron-donating substituents stabilize the transition state favoring this regioisomer.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18, 65:35 MeCN/H₂O, 1 mL/min) shows a single peak at t₃ = 6.72 min, confirming >99% purity in optimized batches.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
